molecular formula C27H25NO4 B2872121 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid CAS No. 2137971-89-0

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid

Cat. No.: B2872121
CAS No.: 2137971-89-0
M. Wt: 427.5
InChI Key: GXLAOQUEIARIMB-UHFFFAOYSA-N
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Description

This compound, also known as Fmoc-PPCA, is a chemical compound with the CAS Number: 2137971-89-0 . It has a molecular weight of 427.5 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpiperidine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H25NO4/c29-26(30)20-14-19(18-8-2-1-3-9-18)15-28(16-20)27(31)32-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,19-20,25H,14-17H2,(H,29,30) . This code provides a detailed description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the current resources .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

Research by Cousins et al. (2009) explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. This study involved quantum mechanical computations to model the interactions of these surfactants with carbon nanotubes, leading to the creation of enzymatically activated surfactants for on-demand homogeneous aqueous nanotube dispersions under physiological conditions (Cousins et al., 2009).

Synthesis of Oligomers from Sugar Amino Acids

In 2004, Gregar and Gervay-Hague synthesized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. This research focused on incorporating these monomer units into solid-phase synthesis for the efficient creation of oligomers. The study presents valuable insights into the synthesis of complex biomolecules (Gregar & Gervay-Hague, 2004).

Protecting Group for Peptide Synthesis

Johnson et al. (1993) explored the N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids as intermediates for peptide synthesis. This study demonstrated the utility of these derivatives in inhibiting interchain association during solid-phase peptide synthesis, illustrating the importance of protecting groups in peptide chemistry (Johnson et al., 1993).

Novel Fluorophore for Biomedical Analysis

Hirano et al. (2004) introduced 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. This compound's characteristics make it a useful tool for biomedical analysis, demonstrating the versatility of fluorenyl-based compounds in fluorescence labeling and detection (Hirano et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)20-14-19(18-8-2-1-3-9-18)15-28(16-20)27(31)32-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,19-20,25H,14-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLAOQUEIARIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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